molecular formula C17H20F3NO3 B5299449 8-[3-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

8-[3-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Katalognummer B5299449
Molekulargewicht: 343.34 g/mol
InChI-Schlüssel: HUUKXFDZZLOVLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[3-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TBOA and belongs to the family of spirocyclic compounds. TBOA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of excitatory amino acid transporters (EAATs) and is used to study the role of EAATs in glutamate neurotransmission. TBOA has also been used to investigate the mechanisms underlying epileptic seizures and stroke. Furthermore, TBOA has been studied for its potential applications in drug development for neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Wirkmechanismus

TBOA acts as a competitive inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, TBOA increases the extracellular concentration of glutamate, leading to increased excitatory neurotransmission. This mechanism of action makes TBOA a valuable tool for studying the role of glutamate neurotransmission in various neurological disorders.
Biochemical and Physiological Effects:
TBOA has been shown to increase the extracellular concentration of glutamate in the brain, leading to increased excitatory neurotransmission. This effect has been associated with the development of epileptic seizures and stroke. TBOA has also been shown to impair learning and memory in animal models. However, TBOA has also been shown to have neuroprotective effects in certain models of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TBOA is its potency as an EAAT inhibitor. This makes it a valuable tool for studying the role of glutamate neurotransmission in various neurological disorders. However, TBOA has limitations in terms of its selectivity for different EAAT subtypes. Furthermore, TBOA has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

Future research on TBOA should focus on improving its selectivity for different EAAT subtypes. This will enable more precise investigations into the role of glutamate neurotransmission in various neurological disorders. Furthermore, the development of TBOA analogs with improved pharmacokinetic properties could lead to the development of novel treatments for neurological disorders. Finally, future studies should investigate the potential applications of TBOA in other fields, such as drug delivery and materials science.
Conclusion:
In conclusion, TBOA is a valuable tool for studying the role of glutamate neurotransmission in various neurological disorders. Its potent inhibitory effects on EAATs make it a valuable tool in neuroscience research. However, TBOA has limitations in terms of its selectivity for different EAAT subtypes and off-target effects. Future research should focus on improving its selectivity and developing novel treatments for neurological disorders.

Synthesemethoden

TBOA has been synthesized using various methods, including the reaction of 3-(trifluoromethoxy)benzylamine with 1,4-dioxaspiro[4.5]decane-8,9-dione. Another method involves the reaction of 3-(trifluoromethoxy)benzyl chloride with 1-oxa-8-azaspiro[4.5]decane-7,9-dione in the presence of a base. The synthesis of TBOA requires careful attention to the reaction conditions, and the purity of the final product is critical for its scientific research applications.

Eigenschaften

IUPAC Name

9-[[3-(trifluoromethoxy)phenyl]methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3NO3/c18-17(19,20)24-14-4-1-3-13(11-14)12-21-9-8-16(6-2-10-23-16)7-5-15(21)22/h1,3-4,11H,2,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUKXFDZZLOVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(CC2)CC3=CC(=CC=C3)OC(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(Trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.